1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)22-15-8-10-23-12-15/h1-6,11,15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHYHACZDTYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as dihydroindole cores, pyridine derivatives, or heterocyclic substituents:
Compound A : 1-[(4-Fluorophenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole ()
- Structure : Features a 4-fluorophenyl carbonyl group and a pyridin-3-yl substituent on the dihydroindole core.
- Physical Properties : Melting point = 161–162°C; Rf = 0.09 (EtOAc/n-hexane, 1:1) .
- Functional Groups : Fluorophenyl (electron-withdrawing) and pyridinyl (aromatic base) groups may enhance solubility and target interactions compared to the thiolan-3-yloxy group in the target compound.
Compound B : 4-(Cyano(6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide ()
- Structure : Contains a trifluoromethylpyridine moiety and an isoxazole ring.
- Synthesis : Yield = 90%; purified via column chromatography (0–40% ethyl acetate in petroleum ether). ESIMS m/z (M+1): 507.2 .
- Key Features : The trifluoromethyl group increases metabolic stability, while the isoxazole ring may confer selectivity for enzyme active sites.
Compound C : 6-(Pyrrolidin-1-yl)indoline dihydrochloride ()
Comparative Data Table
Functional Group Impact on Bioactivity
- Thiolan-3-yloxy (Target Compound) : The sulfur atom in the thiolan ring may enhance lipophilicity and membrane permeability compared to the fluorophenyl group in Compound A. However, it could also increase susceptibility to oxidative metabolism.
- Pyrrolidine (Compound C) : The basic nitrogen facilitates salt formation (e.g., dihydrochloride) for improved aqueous solubility, a feature absent in the target compound .
Research Findings from Analogues
- Enzyme Inhibition : Compound A and B are associated with CYP enzyme inhibition or corticoid/estrogen-related activity, suggesting the target compound may share similar mechanistic pathways .
- Synthetic Accessibility : The target compound’s thiolan-3-yloxy group may require specialized synthetic routes (e.g., etherification) compared to the straightforward acylations used for Compound A .
Biological Activity
1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety linked to a thiolane and pyridine structure, which may contribute to its diverse pharmacological properties.
Chemical Structure
The compound's IUPAC name is N-((1H-indol-3-yl)methyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide. Its molecular formula is C19H19N3O2S, and it possesses a unique combination of functional groups that may influence its biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Various studies have shown that related compounds can induce cell cycle arrest in cancer cell lines. For instance, 1,6-diaryl pyridin-2(1H)-one analogs demonstrated significant cytotoxicity against HepG2 and SKOV-3 cell lines, suggesting that similar derivatives may also have potent antiproliferative effects .
- Cytotoxicity : The compound's structural components may allow it to interact with cellular targets involved in cancer proliferation. Preliminary evaluations suggest that the presence of the indole and thiolane moieties could enhance cytotoxicity against specific cancer cell lines .
Table 1: Summary of Biological Activities
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:
- Enzyme Modulation : Interactions with specific enzymes involved in signaling pathways related to cell growth and apoptosis.
- Receptor Binding : Potential binding to receptors that regulate cellular functions, leading to altered cell behavior.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on 1,6-Diaryl Pyridinones : This study evaluated a series of pyridinone derivatives for their antiproliferative activity. Notably, certain compounds demonstrated comparable efficacy to taxol in vitro but were less effective in vivo, indicating the need for further optimization .
- Cytotoxicity Assessment : A recent evaluation of triazolo-pyridazine derivatives showed significant cytotoxicity against multiple cancer cell lines (A549, MCF-7, HeLa) with IC50 values below 5 μM. This suggests that modifications in the structure could enhance potency against specific targets .
Table 2: Case Study Overview
| Compound Type | Cell Lines Tested | IC50 Values (μM) | Findings |
|---|---|---|---|
| 1,6-Diaryl Pyridinones | HepG2, SKOV-3 | Comparable to taxol | Induced G1/M phase arrest |
| Triazolo-Pyridazine Derivatives | A549, MCF-7, HeLa | <5 | Significant cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
